molecular formula C12H18BrN5O4 B14675856 Piperidinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide CAS No. 37386-05-3

Piperidinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide

Cat. No.: B14675856
CAS No.: 37386-05-3
M. Wt: 376.21 g/mol
InChI Key: JAQISFIGDBCCGQ-XHIXCECLSA-N
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Description

Piperidinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a piperidinium ring, a nitrofurfurylidene group, and a hydrazino carbonylmethyl moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide typically involves the reaction of piperidine with 5-nitrofurfuraldehyde to form the nitrofurfurylidene intermediate. This intermediate is then reacted with hydrazine to introduce the hydrazino group. Finally, the compound is brominated to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Piperidinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the interaction of its nitrofurfurylidene group with biological molecules. The nitro group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA, proteins, and other cellular components. This mechanism is similar to that of other nitrofuran antibiotics, making it effective against a broad spectrum of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide is unique due to its specific structural features, such as the piperidinium ring and the hydrazino carbonylmethyl moiety. These features confer distinct chemical reactivity and biological activity compared to other nitrofuran compounds .

Properties

CAS No.

37386-05-3

Molecular Formula

C12H18BrN5O4

Molecular Weight

376.21 g/mol

IUPAC Name

2-(1-aminopiperidin-1-ium-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide;bromide

InChI

InChI=1S/C12H17N5O4.BrH/c13-17(6-2-1-3-7-17)9-11(18)15-14-8-10-4-5-12(21-10)16(19)20;/h4-5,8H,1-3,6-7,9,13H2;1H/b14-8+;

InChI Key

JAQISFIGDBCCGQ-XHIXCECLSA-N

Isomeric SMILES

C1CC[N+](CC1)(CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])N.[Br-]

Canonical SMILES

C1CC[N+](CC1)(CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])N.[Br-]

Origin of Product

United States

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